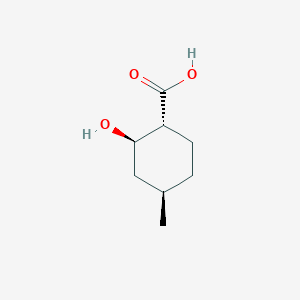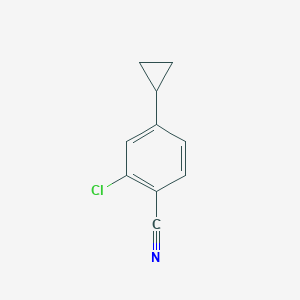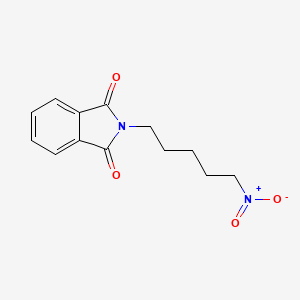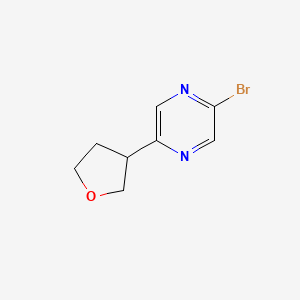
2-Bromo-5-(oxolan-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(oxolan-3-yl)pyrazine is a heterocyclic organic compound that contains both bromine and pyrazine functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. Pyrazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
The synthesis of 2-Bromo-5-(oxolan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the bromination of 5-(oxolan-3-yl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-5-(oxolan-3-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Scientific Research Applications
2-Bromo-5-(oxolan-3-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of biological activity. The oxolan-3-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-Bromo-5-(oxolan-3-yl)pyrazine can be compared with other pyrazine derivatives such as:
2-Bromo-5-(oxolan-2-yl)pyrazine: Similar in structure but with a different position of the oxolan group, leading to different reactivity and biological activity.
2-Chloro-5-(oxolan-3-yl)pyrazine: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
5-(Oxolan-3-yl)pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions but still useful in other applications.
The unique combination of the bromine and oxolan-3-yl groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-5-(oxolan-3-yl)pyrazine |
InChI |
InChI=1S/C8H9BrN2O/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h3-4,6H,1-2,5H2 |
InChI Key |
GJDPJKHAKIFHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


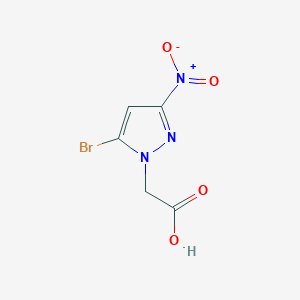
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
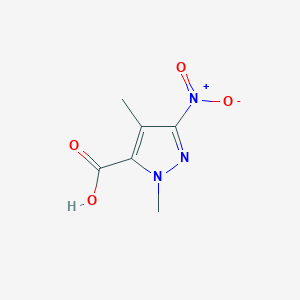
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
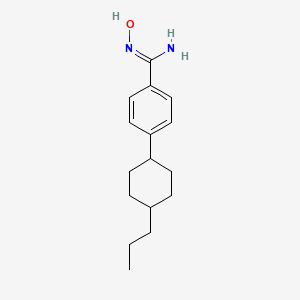
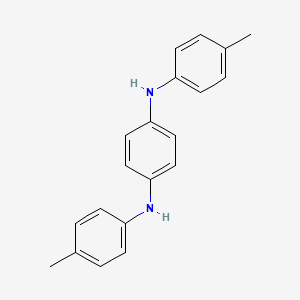
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)
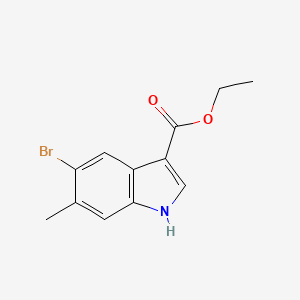
![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
